molecular formula C4H10N2 B162797 (S)-3-Aminopyrrolidine CAS No. 128345-57-3

(S)-3-Aminopyrrolidine

Cat. No. B162797
M. Wt: 86.14 g/mol
InChI Key: NGXSWUFDCSEIOO-BYPYZUCNSA-N
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Description

(S)-3-Aminopyrrolidine is a chiral amine that is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile molecule that has a wide range of applications in the chemical and pharmaceutical industries. It is a common starting material for the synthesis of a variety of compounds and is used in the preparation of a number of drugs. It is also used in the synthesis of peptides, amino acids, and other biomolecules.

Scientific Research Applications

Application in Cancer Research

  • Specific Scientific Field: Cancer Research
  • Summary of the Application: (S)-3-Aminopyrrolidine derivatives have been studied for their potential anticancer activities. They have been found to inhibit certain kinases, which are proteins that play key roles in cell processes. Inhibition of these kinases can block cancer cell growth and proliferation .
  • Methods of Application or Experimental Procedures: The researchers screened the inhibition activities of three compounds on many kinases. They also performed structure modification to optimize these (S)-3-Aminopyrrolidine derivatives .
  • Results or Outcomes: The results demonstrated that this series of compounds shows better anticancer activities, which might result from the main block of PI3K/Akt signaling pathway and the inhibition of Abelson murine leukemia viral oncogene homolog (ABL) kinase, as well as some epidermal growth factors .

Application in Quantitative Analysis of Amino Acids

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: 3-Aminopyrrolidine dihydrochloride, a derivative of (S)-3-Aminopyrrolidine, is used as an internal standard for the quantitative analysis of amino acids in bio-fluids .
  • Results or Outcomes: The outcomes of such analyses would be accurate and precise measurements of the concentrations of amino acids in the bio-fluids .

properties

IUPAC Name

(3S)-pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXSWUFDCSEIOO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364009
Record name (S)-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminopyrrolidine

CAS RN

128345-57-3
Record name (-)-3-Aminopyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128345-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
C Zhang, C Tan, X Zu, X Zhai, F Liu, B Chu… - European journal of …, 2011 - Elsevier
Based on the literature-reported compensatory effect of PI3K on Abl inhibition and the improved preclinical effect of drug combination of Abl and PI3K inhibitors, a series of compounds …
Number of citations: 52 www.sciencedirect.com
T Xin, C Zhang, C Tan, Y Jiang - Chemical Research in Chinese …, 2014 - Springer
With our interest in (S)-3-aminopyrrolidine derivatives, we further screened inhibition activities of three hit compounds on many other kinases with the results demonstrating that this …
Number of citations: 1 link.springer.com
X Riera, V Moreno, E Freisinger, B Lippert - Inorganica chimica acta, 2002 - Elsevier
Three new metal complexes {M=Pd(II) or Pt(II)} containing the ligand 3-aminopyrrolidine were prepared. The compounds were characterised by IRFT, and 1 H, 13 C and 195 Pt NMR …
Number of citations: 17 www.sciencedirect.com
A Corruble, JY Valnot, J Maddaluno… - The Journal of Organic …, 1998 - ACS Publications
A nonracemizing route to a set of chiral 3-aminopyrrolidines, based on 4-hydroxy-(l)-proline, is described. The induction potential of the lithium amides derived from these diamines has …
Number of citations: 64 pubs.acs.org
S Zhao, YM Liu - Analytica chimica acta, 2001 - Elsevier
The enantiomeric ternary complex formed by Cu(II), (S)-3-aminopyrrolydine, and l-histidine is shown to be an effective chiral selector for separation of underivatized amino acid …
Number of citations: 32 www.sciencedirect.com
A Corruble, JY Valnot, J Maddaluno… - Journal of the …, 1997 - ACS Publications
The structure of two chiral N,N‘-disubstituted-3-aminopyrrolidine lithium amides 3 and 4 in solution in THF-d 8 has been studied at low temperatures by high-field 1 H, 13 C, and 6 Li …
Number of citations: 78 pubs.acs.org
S Al‐Kindy, T Santa, T Fukushima… - Biomedical …, 1997 - Wiley Online Library
(5‐Dimethylamino‐1‐naphthalenesulphonyl)‐(S)‐3‐aminopyrrolidine (DNS‐Apy) has been synthesized for the separation of carboxylic acid enantiomers by high‐performance liquid …
I Kawamoto, Y Shimoji, O Kanno, K Kojima… - The Journal of …, 2003 - jstage.jst.go.jp
In order to design a new parenteral 1β-methylcarbapenem antibiotic which has a broad antibacterial spectrum and improved plasma half-life, a series of 1β-methylcarbapenems with 5-…
Number of citations: 46 www.jstage.jst.go.jp
K Nakajima, N Tokida, M Kojima, J Fujita - Bulletin of the Chemical …, 1992 - journal.csj.jp
The title complex was prepared and the crystal structure was determined by the X-ray method. Two geometrical isomers are involved in a unit cell. For each isomer, the coordination …
Number of citations: 6 www.journal.csj.jp
A Corruble, JY Valnot, J Maddaluno, P Duhamel - Tetrahedron: Asymmetry, 1997 - Elsevier
New N,N′-disubstituted-3-aminopyrrolidines lithium amides have been used as chiral auxiliaries in the asymmetric condensation of n-butyllithium onto aromatic aldehydes, leading to …
Number of citations: 56 www.sciencedirect.com

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